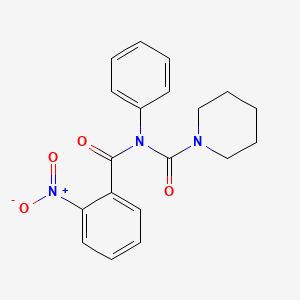
1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their stability and versatility, and they have been used in various fields, including medicinal chemistry, agrochemistry, and materials science .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry”. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms. The hydrogen atoms are typically attached to the carbon atoms .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. For example, they can act as ligands in transition metal catalysis, where they can stabilize the metal towards oxidation and disproportionation .Physical And Chemical Properties Analysis
1,2,3-Triazoles are typically colorless liquids that are highly soluble in water. They have a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Antiviral Research
1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one has been explored for its potential in antiviral research. A study utilized it as a predecessor molecule for synthesizing derivatives aimed at inhibiting the main protease of COVID-19. These compounds showed promising docking scores against the COVID-19 main protease, highlighting their potential in antiviral drug development (Rashdan et al., 2021).
Material Science and Chemistry
The compound has been used in material science and chemistry for various purposes. For example, it was involved in the synthesis of novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, with their chemical composition inferred from microanalytical and spectral data (Rashdan et al., 2021). Additionally, its derivatives have been synthesized and characterized for their antimicrobial activity, showcasing the versatility of this compound in creating new bioactive molecules (Holla et al., 2005).
Crystallography and Structural Analysis
This compound and its derivatives have been used in crystallography and structural analysis. Studies have detailed the crystal structures of various derivatives, providing insights into their molecular geometry and potential applications in different fields (Kariuki et al., 2022).
Catalysis and Synthetic Applications
This compound has been utilized in the synthesis of novel compounds with potential applications in catalysis. These include the development of new ligands for palladium(II) complexes and their use in high-turnover-number catalysis in aqueous media, demonstrating the compound's role in facilitating green chemistry applications (Bumagin et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimalarial, and antiviral activities . These compounds are thought to interact with various biological targets, leading to their diverse activities .
Mode of Action
It is known that organic inhibitors, such as triazoles, can adsorb at the interface of a metal surface through electrostatic interactions or through the sharing of electrons . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds containing a 1,2,3-triazole moiety have been associated with protein s-palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .
Pharmacokinetics
It is known that the presence of a 1,2,3-triazole ring in a compound can improve its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), thereby enhancing its bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, antiviral, or other biological activities .
Action Environment
The action, efficacy, and stability of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be influenced by various environmental factors. For instance, triazole derivatives have been shown to effectively prevent steel corrosion in an acidic environment . This suggests that the compound’s activity might be influenced by the pH of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethyl-5-methyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-10-8-5(2)7(9-10)6(3)11/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGVGBEMRSDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)
![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)

![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)
![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)



